4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 9-hydroxy-4-oxo-, ethyl ester
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Overview
Description
9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester is a heterocyclic compound that belongs to the pyridopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester typically involves the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyridopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted pyridopyrimidines. These products are often characterized by their unique physical and chemical properties, making them valuable in different applications .
Scientific Research Applications
Chemistry
In chemistry, 9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections .
Medicine
In medicine, derivatives of this compound have shown promise as analgesics and anti-inflammatory agents. Their ability to modulate biological pathways involved in pain and inflammation has led to ongoing research into their therapeutic potential .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials .
Mechanism of Action
The mechanism of action of 9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic reactions. This inhibition can disrupt key biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
- 2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Uniqueness
Compared to similar compounds, 9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester stands out due to its unique acetic acid ethyl ester moiety.
Properties
CAS No. |
50609-61-5 |
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Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
ethyl 2-(9-hydroxy-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetate |
InChI |
InChI=1S/C12H12N2O4/c1-2-18-10(16)6-8-7-13-11-9(15)4-3-5-14(11)12(8)17/h3-5,7,15H,2,6H2,1H3 |
InChI Key |
MONGEZKNMGDLAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C2C(=CC=CN2C1=O)O |
Origin of Product |
United States |
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